

Application Note: Comprehensive Characterization of 5-Fluoro-2-mercaptoquinazolin-4(3H)-one

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Compound of Interest

Compound Name:	5-Fluoro-2-mercaptoquinazolin-4(3H)-one
CAS No.:	1098336-84-5
Cat. No.:	B1411811

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Introduction

5-Fluoro-2-mercaptoquinazolin-4(3H)-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The quinazolinone scaffold is a well-established pharmacophore present in numerous biologically active molecules, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] The introduction of a fluorine atom and a mercapto group to the quinazolinone core can significantly modulate its physicochemical properties and biological activity.[3]

Accurate and comprehensive analytical characterization is paramount for the successful development of any new chemical entity. This application note provides a detailed guide to the essential analytical techniques for the structural elucidation and purity assessment of **5-Fluoro-2-mercaptoquinazolin-4(3H)-one**. The protocols and insights provided herein are designed to ensure scientific integrity and provide a robust framework for researchers in the field.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of **5-Fluoro-2-mercaptoquinazolin-4(3H)-one** is the first step in its characterization.

Property	Expected Value/Information	Source
Molecular Formula	C ₈ H ₅ FN ₂ OS	-
Molecular Weight	196.21 g/mol	-
Appearance	Expected to be a solid crystalline powder.	[4]
Melting Point	To be determined experimentally. Quinazolinone derivatives often exhibit high melting points, typically above 200 °C.[4][5]	-
Solubility	Expected to be soluble in polar organic solvents like DMSO and DMF.[6] Solubility in other solvents should be determined experimentally.	-
Tautomerism	This compound can exist in thione-thiol tautomeric forms. The predominant form can be investigated using spectroscopic techniques, particularly NMR.	-

Chromatographic Analysis for Purity Assessment

Chromatographic techniques are essential for determining the purity of the synthesized compound and for monitoring reaction progress.

Thin-Layer Chromatography (TLC)

TLC is a rapid and effective method for initial purity assessment and for optimizing solvent systems for column chromatography.

Protocol:

- **Plate Preparation:** Use silica gel 60 F₂₅₄ coated aluminum plates.
- **Sample Preparation:** Dissolve a small amount of the compound in a suitable solvent (e.g., DMSO, methanol).
- **Mobile Phase Selection:** A mixture of a non-polar solvent (e.g., hexane or toluene) and a polar solvent (e.g., ethyl acetate or methanol) is typically used. A good starting point is a 7:3 or 8:2 mixture of hexane:ethyl acetate. The ratio should be adjusted to achieve an R_f value between 0.3 and 0.7.
- **Development:** Spot the sample on the TLC plate and place it in a developing chamber saturated with the mobile phase.
- **Visualization:** Visualize the spots under UV light at 254 nm.^[5] The presence of a single spot indicates a high degree of purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the quantitative determination of purity and for the analysis of complex mixtures. A reverse-phase HPLC method is generally suitable for quinazolinone derivatives.^{[7][8]}

Protocol:

- **Instrumentation:** A standard HPLC system with a UV detector.
- **Column:** A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μm particle size) is a common choice.^[7]
- **Mobile Phase:** A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a wavelength where the compound exhibits maximum absorbance (to be determined by UV-Vis spectroscopy, likely around 260-320 nm).[9]
- Injection Volume: 10-20 μ L.
- Data Analysis: The purity of the sample is determined by the area percentage of the main peak in the chromatogram.

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure of the synthesized molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

^1H NMR Spectroscopy

- Solvent: Deuterated dimethyl sulfoxide ($\text{DMSO-}d_6$) is a common choice due to the good solubility of many quinazolinone derivatives.[4]
- Expected Chemical Shifts (δ) and Multiplicities:
 - Aromatic Protons: The protons on the fluoro-substituted benzene ring will appear in the aromatic region (typically δ 7.0-8.5 ppm). The fluorine atom will cause characteristic splitting patterns (doublets or doublet of doublets) for the adjacent protons.
 - N-H Protons: The two N-H protons in the quinazolinone ring are expected to appear as broad singlets, typically at $\delta > 10$ ppm.[4][10] Their chemical shifts can be concentration and temperature-dependent.

- S-H Proton: The thiol proton (if the thiol tautomer is present) will also appear as a broad singlet, and its position can be confirmed by D₂O exchange.

¹³C NMR Spectroscopy

- Expected Chemical Shifts (δ):
 - Carbonyl Carbon (C=O): Around δ 160-170 ppm.[4]
 - Thione Carbon (C=S): If the thione tautomer is predominant, the C=S carbon will appear further downfield, typically in the range of δ 180-200 ppm.
 - Aromatic Carbons: Multiple signals in the range of δ 110-150 ppm. The carbon attached to the fluorine atom will show a large one-bond coupling constant (¹J_{C-F}).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Protocol:

- Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
- Expected Characteristic Absorption Bands (cm⁻¹):
 - N-H Stretching: A broad band in the region of 3200-3400 cm⁻¹.[\[11\]](#)
 - C=O Stretching: A strong absorption band around 1650-1700 cm⁻¹.[\[12\]](#)
 - C=S Stretching: A weaker absorption band around 1050-1250 cm⁻¹.
 - C-F Stretching: A strong band in the region of 1000-1400 cm⁻¹.
 - Aromatic C=C Stretching: Bands in the region of 1450-1600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its fragmentation pattern.

Protocol:

- Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule and can be operated in both positive and negative ion modes.[\[13\]](#)
- Expected Results:
 - Positive Ion Mode: The protonated molecule $[M+H]^+$ should be observed at m/z 197.02.
 - Negative Ion Mode: The deprotonated molecule $[M-H]^-$ should be observed at m/z 195.00.
 - High-Resolution Mass Spectrometry (HRMS): HRMS will provide the exact mass, which can be used to confirm the elemental composition of the molecule.

UV-Visible (UV-Vis) Spectroscopy

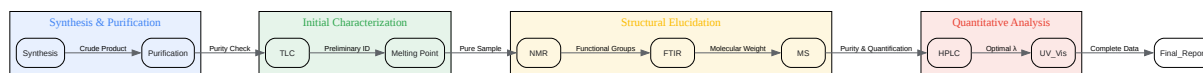
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used to determine the optimal wavelength for HPLC detection.

Protocol:

- Solvent: A UV-transparent solvent such as methanol or ethanol.
- Procedure: A dilute solution of the compound is prepared and its absorbance is measured over a range of wavelengths (typically 200-400 nm).
- Expected Results: Quinazolinone derivatives typically exhibit strong absorption bands in the UV region.[\[6\]](#)[\[9\]](#) The spectrum is expected to show one or more absorption maxima (λ_{max}) between 250 and 350 nm.

Workflow and Data Integration

A logical workflow is crucial for the efficient and comprehensive characterization of **5-Fluoro-2-mercaptoquinazolin-4(3H)-one**.



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Caption: Integrated workflow for the characterization of **5-Fluoro-2-mercaptoquinazolin-4(3H)-one**.

Conclusion

The analytical techniques and protocols outlined in this application note provide a comprehensive framework for the thorough characterization of **5-Fluoro-2-mercaptoquinazolin-4(3H)-one**. By systematically applying these methods, researchers can confidently determine the purity, confirm the structure, and establish the key physicochemical properties of this important molecule, thereby facilitating its further development in medicinal chemistry and drug discovery programs.

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